molecular formula C11H9N3O B2863473 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one CAS No. 65923-22-0

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one

Katalognummer: B2863473
CAS-Nummer: 65923-22-0
Molekulargewicht: 199.213
InChI-Schlüssel: XPSISELDLNMBED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one is a synthetically versatile tricyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a fused [1,2]diazepino indole scaffold, a privileged structure found in compounds with diverse biological activities . Researchers value this core structure for developing novel small molecules, particularly in oncology. For instance, closely related structural analogs, such as (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide, have been investigated in combination therapies for cancer, showing potential for use with other antineoplastic agents like irinotecan, gemcitabine, and doxorubicin . The diazepinone motif fused with azaheterocycles is a promising but underexplored area in synthetic and medicinal chemistry, offering researchers a rich platform for exploring new chemical space and biological mechanisms . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

3-methyl-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-6-7-5-12-13-11(15)8-3-2-4-9(14)10(7)8/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSISELDLNMBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NNC(=O)C3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

The synthesis often begins with functionalized indole precursors. For example, brominated indole derivatives undergo Suzuki-Miyaura coupling with boronic acids to introduce substituents critical for subsequent cyclization. A representative procedure involves reacting 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl-triazine with a boronic acid under palladium catalysis (Pd(dba)₂, XantPhos) in a CPME:H₂O (4:1) solvent system. This method, yielding 47–82% isolated products, demonstrates adaptability for installing methyl groups at the indole nitrogen via tert-butyloxycarbonyl (Boc) protection.

Acid-Mediated Cyclization to Form the Diazepine Ring

Cyclization of linear precursors into the diazepinoindole framework is achieved using acidic conditions. A patent disclosure details the reaction of N-methylindole derivatives with 2-aminobenzylamine in toluene catalyzed by p-toluenesulfonic acid (PTSA), affording the seven-membered diazepine ring. This method, analogous to benzodiazocino[2,1-a]isoindol-12(14H)-one syntheses, achieves yields of 74% under reflux conditions. The lactam moiety (6(5H)-one) forms via intramolecular amidation during cyclization.

Functional Group Interconversion and Final Product Isolation

Post-cyclization modifications include deprotection of Boc groups using trifluoroacetic acid (TFA) and purification via flash chromatography. For instance, tert-butyl esters are cleaved to yield free carboxylic acids, while silyl ether protections (e.g., tert-butyldimethylsilyl) are removed under mild acidic conditions. Final compounds are characterized by ¹H NMR, IR, and melting point analysis, with reported melting points ranging from 89.6–186.2°C depending on substituents.

Comparative Analysis of Synthetic Methodologies

Efficiency and Yield Optimization

The palladium-catalyzed approach offers modularity but requires stringent anhydrous conditions and expensive catalysts. Yields for coupling steps vary widely (47–82%), influenced by steric hindrance and boron reagent stability. In contrast, acid-mediated cyclizations provide higher consistency (74–85% yields) but necessitate prolonged reflux times (24 h).

Solvent and Catalyst Selection

Optimal solvent systems include toluene for cyclizations and CPME:H₂O for cross-couplings. Catalysts such as Pd(dba)₂ and XantPhos enhance coupling efficiency, while PTSA proves critical for protonating amines during ring closure.

Challenges in Protodeboronation and Byproduct Formation

Low conversions in Suzuki-Miyaura reactions (e.g., 25% with phenyl MIDA boronates) are attributed to protodeboronation, a side reaction that liberates volatile byproducts (e.g., benzene). Mitigation strategies include using stabilized boron reagents (pinacol esters) and optimizing reaction temperatures.

Experimental Data Tables

Table 1. Representative Synthetic Conditions for Diazepinoindole Derivatives

Step Reagents/Catalysts Solvent Temperature (°C) Yield (%) Reference
Suzuki Coupling Pd(dba)₂, XantPhos CPME:H₂O (4:1) 110 47–82
Acidic Cyclization PTSA, 2-aminobenzylamine Toluene Reflux 74–85
Deprotection TFA DCM 25 90–95

Table 2. Physical Properties of 1-Methyl-1H-Diazepino[4,5,6-cd]Indol-6(5H)-one Analogues

Compound Melting Point (°C) IR (C=O, cm⁻¹) ¹H NMR (δ, ppm)
2 164.2–165.8 1700 8.62 (dd, J=0.6, 7.7 Hz)
5 119.6–121.2 1695 7.77 (t, J=7.8 Hz)
8 105.4–106.7 1702 7.66 (dd, J=0.6, 7.9 Hz)

Analyse Chemischer Reaktionen

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroacetyl chloride for chloroacetylation and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions are typically hexahydro derivatives and N-oxides .

Wissenschaftliche Forschungsanwendungen

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepine ring can interact with active sites of enzymes, potentially inhibiting their activity. The indole moiety may also play a role in binding to specific receptors, influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

3-(Morpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one (GP-D)

  • Structure : Differs by a morpholinylmethyl substituent at the 3-position instead of a methyl group at the 1-position.
  • Activity: Exhibits potent inhibitory activity against Pseudomonas aeruginosa exotoxin A (IC₅₀ = 0.17 ± 0.03 μM), surpassing the activity of PJ-34 (a phenanthridinone derivative) . The morpholinyl group enhances solubility and target engagement via hydrogen bonding.
  • Synthesis: Prepared via cyclization reactions involving hydrazine derivatives and indole precursors, similar to methods for diazepinoindoles .

5,6-Dihydro-5-methylpyrido[3',2'-2,3][1,4]diazepino[5,6-b]indol-6(12H)-one (11a)

  • Structure : Contains a pyridine ring fused to the diazepine-indole system, with a methyl group at the 5-position.
  • Structural rigidity from the pyridine fusion may reduce conformational flexibility compared to the target compound .
  • Synthesis: Synthesized via a "one-pot" domino process involving cyclization and deprotection steps, highlighting divergent synthetic pathways for diazepinoindole derivatives .

Lerzéparib (8-fluoro-5-{4-[(2R)-2-methylpyrrolidin-2-yl]phenyl}-1,3-dihydro[1,2]oxazepino[6,5,4-cd]indol-6(5H)-one)

  • Structure : Replaces the diazepine ring with an oxazepine ring and includes a fluorinated indole and pyrrolidine substituent.
  • Activity : A PARP inhibitor with antineoplastic properties, approved by WHO in 2023. The oxazepine ring and fluorine substitution enhance metabolic stability and target selectivity compared to diazepine-based analogs .

Key Findings :

  • The methyl group in the target compound reduces potency compared to GP-D, suggesting that bulkier substituents (e.g., morpholinylmethyl) improve enzyme inhibition .
  • Diazepinoindoles generally exhibit lower IC₅₀ values than phenanthridinones (e.g., PJ-34), indicating superior binding to mART enzymes .
  • Oxazepinoindoles like lerzéparib demonstrate the importance of heteroatom substitution (O vs. N) for PARP selectivity and drug-like properties .

Biologische Aktivität

1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (CAS Number: 65923-22-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C11H9N3O
  • Molecular Weight : 199.2087 g/mol
  • SMILES Notation : O=c1[nH]ncc2c3c1cccc3n(c2)C

Synthesis

The synthesis of 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one typically involves multi-step organic reactions that incorporate diazepine and indole frameworks. The compound has been synthesized through various methodologies aimed at optimizing yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one exhibit significant antimicrobial activity. For instance, derivatives of indole fused with diazepines have shown promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.2 µg/mL, indicating potent anti-mycobacterial activity .

Anticancer Activity

Several studies have investigated the anticancer potential of diazepine derivatives. For example, compounds with similar structural motifs have demonstrated antiproliferative effects in breast cancer cell lines. These compounds induce cell cycle arrest and apoptosis through mechanisms such as tubulin polymerization inhibition and targeting specific cancer pathways .

CNS Activity

In silico studies have suggested that 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one may interact with central nervous system targets. Virtual screening against glycogen synthase kinase 3 beta (GSK-3β) revealed potential binding affinities that warrant further investigation into its neuropharmacological effects .

Study on Antimycobacterial Activity

A study evaluated the activity of various indole-based compounds against M. tuberculosis. The results indicated that specific structural modifications significantly enhanced their efficacy. The best-performing compounds exhibited MIC values below 1 µg/mL .

Study on Anticancer Mechanisms

Research focused on the mechanism of action of related diazepine derivatives showed that they could disrupt microtubule dynamics in cancer cells, leading to apoptosis. These findings were supported by immunofluorescence studies which confirmed the targeting of tubulin in treated cells .

Data Tables

Compound MIC (μg/mL) Activity Type
1-Methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-oneTBDAntimycobacterial
Indole derivative A0.2Antimycobacterial
Indole derivative B52Anticancer (MCF-7 cells)
Indole derivative CTBDCNS activity

Q & A

Q. What are the key synthetic routes for 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one?

The compound can be synthesized via cyclocondensation reactions starting from indole derivatives. For example, describes a method using 2-(9-methyl-9H-carbazol-2-yl)acetic acid to form diazepinoindole scaffolds through intramolecular cyclization. Another approach involves the Gewald reaction (), where malononitrile derivatives react with tetrahydrocyclohepta[b]indolones under reflux conditions with ammonium acetate as a catalyst. Purification typically employs silica gel column chromatography (petroleum ether:EtOAc gradients) and recrystallization. Characterization via 1^1H/13^{13}C NMR, mass spectrometry, and elemental analysis is critical for confirming regioselectivity and purity .

Q. How is the molecular conformation of this compound analyzed?

X-ray crystallography is the gold standard for determining bond angles, torsion angles, and ring conformations. highlights that the seven-membered diazepine ring adopts a slightly distorted envelope conformation, as observed in related cyclohepta[b]indoles. Computational methods (e.g., DFT calculations) can supplement experimental data to analyze electronic properties and steric effects .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, provides general guidelines for structurally similar heterocycles:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists.
  • Store at -20°C for long-term stability, as recommended for related indole derivatives ( ) .

Advanced Research Questions

Q. How can kinase selectivity profiling be conducted for this CHK2 inhibitor?

identifies 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one (PF-00477736) as a CHK2 inhibitor. To assess selectivity:

  • Perform biochemical assays against a panel of 100+ kinases (e.g., ATP-competitive binding assays).
  • Determine IC50_{50} values using fluorescence polarization or radiometric assays.
  • Validate selectivity in cellular models via Western blotting (e.g., phosphorylation status of CHK2 substrates like CDC25C) .

Q. What strategies optimize regioselectivity in functionalizing the diazepine ring?

and emphasize nucleophilic substitution and aminomethylation for modifying fused indole-diazepine systems:

  • Use electron-withdrawing groups (e.g., nitro) to activate specific positions for substitution with thiols or amines.
  • Employ chloroacetyl chloride to introduce reactive handles for secondary amine coupling.
  • Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for reflux conditions) .

Q. How do structural modifications impact in vivo efficacy and pharmacokinetics?

  • Metabolic stability : Introduce methyl or fluorine groups to reduce CYP450-mediated oxidation ( ).
  • Bioavailability : Assess logP values (e.g., via HPLC) and modify substituents to balance hydrophobicity.
  • In vivo models : Use xenograft mice to evaluate tumor growth inhibition, correlating with CHK2 target engagement () .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address them?

Variations in yields (e.g., 60–85% in vs. 71% in ) may arise from:

  • Purity of starting materials (e.g., malononitrile vs. ethyl cyanoacetate).
  • Catalyst load (ammonium acetate vs. metal catalysts).
  • Resolution: Replicate procedures using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via 1^1H NMR to identify side products .

Methodological Tables

Parameter Technique Example from Evidence
Purity assessmentHPLC (≥98%, C18 column, MeOH:H2_2O)
Conformational analysisX-ray crystallography (CCDC deposition)
Kinase inhibitionFluorescence polarization assay
Regioselectivity1^1H NMR coupling constants

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.